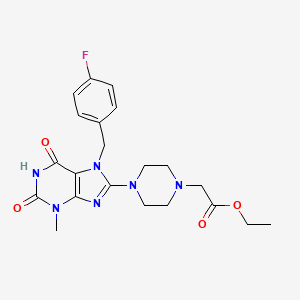

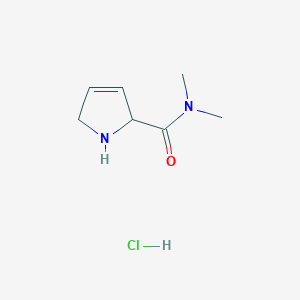

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one" is a complex molecule that appears to be a derivative of furan-containing compounds. The furan moiety is a common feature in various pharmacologically active compounds due to its presence in natural products and synthetic pharmaceuticals. The molecule is likely to have been designed for potential therapeutic applications, given its structural complexity and the presence of multiple heterocyclic rings which are often associated with drug-like properties.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various chemical reactions. In the first paper, a series of compounds with the furan moiety were synthesized starting from 2-acetylfuran. The process involved a Claisen-Schmidt condensation with different aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates were then cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazole. Finally, a Mannich reaction with N-methyl piperazine produced the desired furan-containing piperazine derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving condensation, cyclization, and substitution reactions may have been employed.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of heterocyclic rings, which can significantly influence the chemical behavior and biological activity of the compounds. In the context of the compound , the presence of furan, pyridine, and piperazine rings suggests a complex molecular architecture that could interact with various biological targets. The structural elucidation of such compounds typically involves spectroscopic techniques like IR, 1H NMR, 13C-NMR, and mass spectrometry, as indicated in the first paper . These techniques provide detailed information about the molecular framework and the arrangement of different functional groups within the molecule.

Chemical Reactions Analysis

Furan derivatives can undergo a range of chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The synthesis of the compounds in the first paper involved a Mannich reaction, which is a type of nucleophilic addition involving an aldehyde or ketone, an amine, and a compound containing an acidic hydrogen . Additionally, the third paper describes intramolecular Diels-Alder reactions of triazines to yield furo[2,3-b]pyridines, which are structurally related to the compound . These reactions are crucial for constructing the complex fused ring systems characteristic of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of multiple heteroatoms and aromatic systems can confer a range of properties, such as solubility, melting point, and reactivity. The pharmacological evaluation of the synthesized compounds, as mentioned in the first paper, suggests that these properties are optimized to enhance biological activity, as evidenced by the antidepressant and antianxiety activities observed in animal models . The exact physical and chemical properties of the compound would require empirical determination through experiments such as solubility tests, melting point determination, and reactivity studies.

Scientific Research Applications

Chemical Synthesis and Reactivity

- Mekheimer, R. M., Mohamed, N., & Sadek, K. (1997) investigated the reactivity of a similar compound, 4-hydroxy-6-methyl-2-pyridone, in synthesizing 4H-pyrano[3,2-c]pyridines, highlighting its utility in creating diverse fused systems. This research suggests potential applications of the target compound in synthesizing novel chemical structures. Mekheimer, R. M., Mohamed, N., & Sadek, K. (1997). Synthesis of Functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and Their Reactions. Unexpected New Routes to 3,3'-Benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s. Bulletin of the Chemical Society of Japan.

Pharmacological Evaluation

- Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017) synthesized and evaluated derivatives of a similar compound, 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, for antidepressant and antianxiety activities. This indicates the potential of the target compound in therapeutic applications. Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.

Anticancer Activity

- Kumar, S., Kumar, N., Roy, P., & Sondhi, S. (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity. The structural similarity of these derivatives to the target compound suggests potential in cancer research. Kumar, S., Kumar, N., Roy, P., & Sondhi, S. (2013). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Medicinal Chemistry Research.

Antimicrobial Agents

- Patel, D., Patel, R. V., Kumari, P., & Patel, N. (2012) created thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine and evaluated their antimicrobial activity. This suggests that the target compound might have applications in developing new antimicrobial agents. Patel, D., Patel, R. V., Kumari, P., & Patel, N. (2012). Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents. Zeitschrift für Naturforschung C.

properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c1-19-17-22(32)24(26(33)31(19)18-21-5-4-16-34-21)25(20-7-10-27-11-8-20)30-14-12-29(13-15-30)23-6-2-3-9-28-23/h2-11,16-17,25,32H,12-15,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAOEYOHDIGWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=N5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)